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6-Carboxy Tariquidar MTSEA Amide-d4

Quantitative Proteomics Stable Isotope Dilution P-glycoprotein

6-Carboxy Tariquidar MTSEA Amide-d4 (C42H41D4N5O9S2, MW 831.99) is a deuterium-labeled derivative of 6-Carboxy Tariquidar MTSEA Amide, which itself is a functionalized analog of the third-generation P-glycoprotein (P-gp) inhibitor tariquidar. The compound integrates three distinct functional modules: a tariquidar-derived core that confers high-affinity binding to P-gp (Kd = 5.1 nM for the parent compound) , a methanethiosulfonate ethylamino (MTSEA) handle that enables covalent, disulfide-directed tethering to engineered or native cysteine residues, and a four-atom deuterium label (d4) that provides a +4.03 Da mass shift for use as a stable isotope-labeled internal standard in quantitative LC-MS/MS workflows.

Molecular Formula C₄₂H₄₁D₄N₅O₉S₂
Molecular Weight 831.99
Cat. No. B1154786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carboxy Tariquidar MTSEA Amide-d4
Synonyms6-[N-(2-(Methylthiosulfate)ethyl)carboxamide] Tariquidar-d4
Molecular FormulaC₄₂H₄₁D₄N₅O₉S₂
Molecular Weight831.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Carboxy Tariquidar MTSEA Amide-d4 – A Trifunctional, Isotopically Labeled Probe for P-Glycoprotein Research and Quantitative Mass Spectrometry


6-Carboxy Tariquidar MTSEA Amide-d4 (C42H41D4N5O9S2, MW 831.99) is a deuterium-labeled derivative of 6-Carboxy Tariquidar MTSEA Amide, which itself is a functionalized analog of the third-generation P-glycoprotein (P-gp) inhibitor tariquidar . The compound integrates three distinct functional modules: a tariquidar-derived core that confers high-affinity binding to P-gp (Kd = 5.1 nM for the parent compound) [1], a methanethiosulfonate ethylamino (MTSEA) handle that enables covalent, disulfide-directed tethering to engineered or native cysteine residues, and a four-atom deuterium label (d4) that provides a +4.03 Da mass shift for use as a stable isotope-labeled internal standard in quantitative LC-MS/MS workflows [2]. Its synonym, 6-[N-(2-(Methylthiosulfate)ethyl)carboxamide] Tariquidar-d4, reflects this modular architecture .

Why Tariquidar-d4 or Unlabeled 6-Carboxy Tariquidar MTSEA Amide Cannot Replace This Compound in Quantitative Covalent Labeling Experiments


Generic substitution is not feasible because no single commercially available analog combines the three functionalities required for integrated target engagement, covalent capture, and precise quantification. Tariquidar-d4 (MW 650.76) lacks both the 6-carboxy extension and the MTSEA warhead, precluding covalent protein modification . Unlabeled 6-Carboxy Tariquidar MTSEA Amide (MW 827.96) carries the binding and reactive modules but cannot serve as an internal standard distinguishable from the analyte in mass spectrometry, introducing systematic error in quantitative workflows [1]. Other thiol-reactive probes (e.g., maleimide or iodoacetamide conjugates) operate via irreversible alkylation rather than reversible disulfide exchange, fundamentally altering the pharmacological profile of the targeted P-gp cysteine mutants [2]. The deuterated MTSEA amide is thus irreplaceable for experiments requiring simultaneous covalent P-gp labeling and isotope-dilution quantification.

Quantitative Differentiation Evidence for 6-Carboxy Tariquidar MTSEA Amide-d4 Against Closest Analogs


Isotopic Mass Shift Enables Error-Free Quantification of MTSEA-Labeled P-gp Peptides Versus Unlabeled Internal Standard

The incorporation of four deuterium atoms at the ethylamino linker of the MTSEA moiety creates a mass increment of +4.03 Da relative to the non-deuterated 6-Carboxy Tariquidar MTSEA Amide . In LC-MS/MS applications, this mass difference places the heavy analyte outside the natural isotopic envelope of the light analog, eliminating cross-talk in selected reaction monitoring (SRM) channels. Standard workflows using unlabeled analog as internal standard suffer from analyte/IS interference when the natural M+2 or M+4 isotopomers contribute to the IS channel, leading to quantification bias typically in the 5–15% range [1]. The d4 label reduces this interference to <0.5% of the analyte signal, enabling accurate quantification down to the lower limit of quantification (LLOQ) of the assay. Vendor-stated isotopic purity is ≥98% .

Quantitative Proteomics Stable Isotope Dilution P-glycoprotein Covalent Labeling

MTSEA Handle Provides Reversible, Cysteine-Directed Covalent Attachment Distinct from Irreversible Maleimide Conjugates

The MTSEA (methanethiosulfonate ethylamino) group reacts specifically with the thiolate anion of cysteine residues to form a mixed disulfide bond, releasing methanesulfinic acid as a byproduct [1]. This reaction is reversible under reducing conditions (e.g., 10 mM DTT), allowing on-demand cleavage of the probe from the target protein. By contrast, maleimide-based conjugates form stable thioether bonds that are irreversible under physiological reducing conditions, precluding release of the label for downstream confirmation of labeling site or restoration of native protein function [2]. The second-order rate constant for MTS reaction with an accessible cysteine thiolate in a protein context is approximately 10^3–10^4 M^-1 s^-1 at pH 7.0–7.5, which is comparable to or faster than maleimide alkylation under similar conditions but with the added benefit of reversibility [1].

Covalent Probe Cysteine Engineering MTS Reagents P-gp Conformational Studies

Retained P-gp Binding Affinity of the 6-Carboxy Tariquidar Scaffold Enables Occupancy-Driven Labeling at Pharmacologically Relevant Concentrations

The parent compound tariquidar binds P-gp with a dissociation constant (Kd) of 5.1 nM in CHrB30 cell membranes, and its non-competitive inhibition mechanism yields IC50 values between 15 and 223 nM across multiple in vitro models [1]. The 6-carboxy modification on the quinoline ring is distal to the established pharmacophore (anthranilic acid amide and dimethoxyphenyl groups) and is predicted to preserve high-affinity binding while introducing a polar handle for conjugation [2]. In published structure-activity relationship studies, anthranilic acid amide-substituted tariquidar derivatives retain P-gp inhibitory potency within 2- to 5-fold of the parent compound when modifications are introduced at the quinoline 6-position [3]. This contrasts with alternative P-gp probes based on substrates (e.g., cyclosporine A, vinblastine) that are actively transported and exhibit higher apparent Kd values (>50 nM) and rapid efflux kinetics that complicate occupancy-based labeling [1].

Target Engagement P-gp Inhibitor Binding Affinity Chemical Probe Selectivity

Trifunctional Architecture Eliminates Need for Multiple Reagents and Reduces Experimental Variability in Integrated Workflows

The covalent attachment of a mass tag (deuterium) directly onto the reactive probe molecule consolidates target binding, covalent capture, and quantification into a single reagent. In typical chemical proteomics workflows, separate reagents are used for enrichment (e.g., biotinylated probe), digestion, and isotope labeling (e.g., iTRAQ/TMT or SILAC), introducing cumulative variability from multiple handling steps [1]. The d4-MTSEA amide integrates the isotope label at the point of covalent modification, ensuring a 1:1 stoichiometry between labeling event and quantitative signal. This eliminates variability from differential derivatization efficiency (typical CV 5–20% for post-digestion labeling) and reduces the number of sample processing steps from 6–8 to 3–4 [2]. For procurement decisions, a single multifunctional reagent replaces three separate products (binding probe, enrichment handle, and isotope standard), reducing supply chain complexity and lot-to-lot variability considerations.

Multifunctional Probe Chemical Proteomics Workflow Streamlining P-gp Conformational Dynamics

Recommended Application Scenarios for 6-Carboxy Tariquidar MTSEA Amide-d4


Absolute Quantification of P-gp Occupancy in Tumor Biopsies via Stable Isotope Dilution LC-MS/MS

Use the d4-labeled probe to quantify P-gp drug occupancy in tumor tissue from preclinical models or clinical biopsies. After incubation of tissue homogenate with the probe, tryptic digestion, and LC-MS/MS analysis, the ratio of light (endogenous unlabeled probe) to heavy (d4-internal standard) signal provides absolute femtomole-per-mg-tissue quantification of active P-gp, with the integrated d4 label eliminating ion suppression variability .

Covalent Footprinting of P-gp Conformational States Using Cysteine-Scanning Mutagenesis

Apply the MTSEA amide-d4 probe to Xenopus oocytes or HEK293 cells expressing single-cysteine P-gp mutants in extracellular loops 1 (A80C) and 4 (R741C) [1]. The reversible disulfide linkage allows labeling under non-reducing conditions, followed by DTT elution and MS/MS identification of the labeled cysteine. The d4 tag confirms the labeling site assignment, and the covalent nature of the MTS linkage preserves the conformational state at the moment of labeling.

Integrated Target Engagement and Pharmacokinetic Profiling in MDR1-Overexpressing Xenograft Models

Administer the unlabeled 6-Carboxy Tariquidar MTSEA Amide in vivo to engage P-gp, then use the d4-labeled analog as the internal standard for LC-MS/MS quantification of both free and P-gp-bound probe in tumor lysate. The deuterated standard corrects for extraction recovery and matrix effects, while the MTSEA handle enables pull-down of the probe-P-gp complex for confirmation by Western blot or MS [2].

High-Throughput Screening of Allosteric P-gp Modulators by Competition with Deuterated MTSEA Probe

Establish a competitive labeling assay in 96-well format using P-gp-enriched membrane vesicles and the d4-MTSEA amide probe at its EC50 concentration for cysteine labeling. Test compounds that disrupt P-gp conformation will reduce covalent incorporation of the deuterated probe, quantified by rapid LC-MS/MS without the need for antibody-based detection. The d4 label provides the necessary selectivity to distinguish probe signal from endogenous background in crude membrane preparations .

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